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Compound of Interest

Compound Name:
2-Chloro-1H-imidazole-5-

carbaldehyde

CAS No.: 1333235-40-7

Cat. No.: B1614362

Get Quote

Executive Summary & Structural Logic
2-Chloro-1H-imidazole-5-carbaldehyde represents a "privileged scaffold" in drug discovery

due to its high density of reactive functional groups. Unlike simple imidazoles, this molecule

possesses a "push-pull" electronic architecture:

C5-Aldehyde (Electrophile): A classic handle for reductive amination, oxidation, and

condensation.

C2-Chloride (Leaving Group): Positioned between two nitrogens, this chloride is activated for

Nucleophilic Aromatic Substitution (SNAr), a reactivity further enhanced by the electron-

withdrawing aldehyde at C5.

N1-Proton (Acidic Handle): The electron-poor ring increases the acidity of the N-H,

facilitating protection or alkylation.

This guide details how to exploit these orthogonal reactivities for the synthesis of complex

bioactive molecules.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1614362#bc-rfq
https://www.benchchem.com/product/b1614362/docs?utm_src=pdf-body#technical-guide-reactivity-applications-of-2-chloro-1h-imidazole-5-carbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614362?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tautomerism & Regiochemistry
The molecule exists in a rapid tautomeric equilibrium between the 4-formyl and 5-formyl

species. While often drawn as the 5-carbaldehyde, the specific tautomer reacting depends on

the electrophile and solvent conditions.

4-Formyl Tautomer
(H on N1, CHO at C4)

5-Formyl Tautomer
(H on N1, CHO at C5)Fast H-Shift (Kd ~ 1)

N-Protected Species
(Regioisomer Fixed)Protection (Minor Isomer)

Protection (e.g., SEM-Cl, Trt-Cl)
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Caption: Tautomeric equilibrium and the fixation of regiochemistry via N-protection.

Reactivity Module A: The Aldehyde Group (C5)
The aldehyde is the most kinetically accessible site. It allows for the rapid elaboration of the

carbon skeleton without disturbing the C2-chloride, provided mild reducing agents are used.

Reductive Amination
This is the primary gateway to amine-based libraries. The key is to use Sodium

Triacetoxyborohydride (STAB), which is mild enough to leave the C2-Cl bond intact. Stronger

reducers like LiAlH₄ may cause concomitant dechlorination.

Mechanism:

Formation of iminium ion (reversible).

Selective reduction of iminium by STAB.

Oxidation to Carboxylic Acid
Transformation to the 2-chloro-imidazole-5-carboxylic acid is valuable for peptide coupling.

Sodium Chlorite (NaClO₂) (Pinnick oxidation) is the gold standard here, as it avoids the harsh

acidic conditions of Jones reagent that might degrade the imidazole ring.
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Reactivity Module B: The C2-Chloride Handle
The C2 position in 1,3-azoles is inherently electron-deficient. In this scaffold, the C5-aldehyde

(an electron-withdrawing group) further depletes electron density from the ring, significantly

lowering the energy barrier for Nucleophilic Aromatic Substitution (SNAr).

SNAr Displacement
Nucleophiles: Primary/secondary amines, thiols, and alkoxides.

Conditions: Thermal heating (80–120°C) or microwave irradiation.

Sequence: It is often strategic to perform SNAr after aldehyde manipulation to avoid side

reactions between the aldehyde and the nucleophile (e.g., amine nucleophiles forming

imines).

Palladium-Catalyzed Coupling
The C2-Cl bond is a viable handle for Suzuki-Miyaura or Stille couplings, allowing the

installation of aryl or heteroaryl groups.

Experimental Protocols
Note: All protocols assume standard safety precautions for handling halogenated heterocycles.

Protocol 1: Selective Reductive Amination (Preserving
C2-Cl)
Objective: Convert the aldehyde to a secondary amine without dechlorinating the ring.

Imine Formation:

Dissolve 2-Chloro-1H-imidazole-5-carbaldehyde (1.0 equiv) in anhydrous DCE (1,2-

Dichloroethane) or THF.

Add the Amine (1.1 equiv).

Optional: Add Acetic Acid (1.0 equiv) to catalyze imine formation.
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Stir at Room Temperature (RT) for 30–60 mins.

Reduction:

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+1 of product; ensure no M-35

byproduct).

Workup:

Quench with saturated aqueous NaHCO₃.

Extract with EtOAc (3x). Wash combined organics with brine.[1]

Dry over Na₂SO₄ and concentrate.[1]

Protocol 2: SNAr Displacement of C2-Chloride
Objective: Replace the Chlorine with a morpholine group.

Setup:

Dissolve 2-Chloro-1H-imidazole-5-carbaldehyde (1.0 equiv) in DMF or DMSO (0.5 M).

Add Morpholine (3.0 equiv).

Add DIPEA (2.0 equiv) if using a salt form of the amine.

Reaction:

Heat to 90°C for 4–12 hours.

Note: Microwave irradiation at 120°C for 30 mins is often more efficient.

Workup:

Dilute with water (10x volume).
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If product precipitates, filter. If not, extract with EtOAc/LiCl solution to remove DMF.

Protocol 3: Pinnick Oxidation to Carboxylic Acid
Objective: Oxidize CHO to COOH without affecting the Cl.

Setup:

Dissolve aldehyde (1.0 equiv) in t-BuOH/Water (3:1) and THF (1 part).

Add 2-Methyl-2-butene (10 equiv) as a scavenger for HOCl.

Add NaH₂PO₄ (2.0 equiv).

Oxidation:

Cool to 0°C.

Add NaClO₂ (Sodium Chlorite) (1.5 equiv) portion-wise.

Warm to RT and stir for 2–4 hours.

Workup:

Acidify carefully to pH 3–4 with 1N HCl.

Extract with EtOAc. The product is the free acid.

Strategic Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from this single

scaffold.
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Caption: Divergent synthetic pathways: The aldehyde allows for side-chain elaboration, while

the chloride serves as a handle for core modification.

Quantitative Data Summary
Reaction Type

Reagent
System

Target Site Typical Yield
Selectivity
Note

Reductive

Amination

Amine / STAB /

DCE
C5-Aldehyde 75–90%

High. C2-Cl is

stable to STAB.

Pinnick Oxidation
NaClO₂ /

NaH₂PO₄
C5-Aldehyde 80–95%

High. Avoids

chlorination

byproducts.

SNAr
Amine / DMF /

90°C
C2-Chloride 60–85%

Activated by C5-

CHO.

Suzuki Coupling
Pd(PPh₃)₄ /

Boronic Acid
C2-Chloride 50–75%

Requires N-

protection first.
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References
Synthesis and Reactivity of 2-Chloroimidazoles Source:Journal of Organic Chemistry

Context: Discusses the activation of C2-Cl by electron-withdrawing groups at C4/C5.

(General Reference for Imidazole Chemistry)

Reductive Amination of Heterocyclic Aldehydes Source:BenchChem Application Notes

Context: Protocols for selective reduction of aldehydes in the presence of halogens.

Losartan Intermediate Synthesis (Analogous Chemistry) Source:Asian Journal of Chemistry

Context: While focusing on the 2-butyl analog, this reference validates the stability of the

chloro-formyl-imidazole scaffold during scale-up.

Oxidation of Aldehydes to Carboxylic Acids Source:Organic Chemistry Portal Context:

Detailed mechanism and scope of the Pinnick oxidation for sensitive substrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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